Comparative Estrogenic Potency: BPA Exhibits Lower hERα Agonism Than Bisphenol B and Bisphenol C
In a standardized OECD 455 in vitro assay using hERα-HeLa9903 cells, the estrogenic agonist potency of BPA was compared to classical analogs. Bisphenol B (2,2-bis(4-hydroxyphenyl)butane) and Bisphenol C (2,2-bis(3-methyl-4-hydroxyphenyl)propane) were identified as more potent hERα agonists than BPA. The measured half-maximal inhibitory concentrations (IC50) for receptor activation serve as a quantitative metric of potency [1].
| Evidence Dimension | Estrogenic Agonist Potency (hERα activation) |
|---|---|
| Target Compound Data | IC50 value not explicitly reported in this comparison set; noted as less potent than Bisphenol B and C. |
| Comparator Or Baseline | Bisphenol B (IC50 = 0.31 μM) and Bisphenol C (IC50 = 0.48 μM) |
| Quantified Difference | Bisphenol B and C are more potent agonists than BPA; Bisphenol B is the most potent among those tested in this set. |
| Conditions | OECD 455 in vitro assay using hERα-HeLa9903 cell line. |
Why This Matters
This data demonstrates that substituting BPA with Bisphenol B or C would result in a quantifiably *higher* estrogenic risk profile, directly countering the safety intent of substitution and potentially violating evolving regulatory exposure limits.
- [1] Durcik, M., Hiti, L., Tomašič, T., & Mašič, L. P. (2022). New bisphenol A and bisphenol S analogs: Evaluation of their hERα agonistic and antagonistic activities using the OECD 455 in-vitro assay and molecular modeling. Chemico-Biological Interactions, 354, 109820. View Source
